molecular formula C12H16ClN3 B1525612 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride CAS No. 1354963-46-4

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride

Cat. No.: B1525612
CAS No.: 1354963-46-4
M. Wt: 237.73 g/mol
InChI Key: JBYHVIQXMLPIOZ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is a derivative of pyridine and piperidine, which are both important heterocyclic compounds in organic chemistry. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride typically involves the reaction of 2-chloromethylpyridine with piperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-ylmethyl)pyridine: Lacks the nitrile group, which can affect its reactivity and biological activity.

    2-(Piperidin-1-ylmethyl)pyridine-3-carbonitrile: Isomer with different positioning of functional groups, leading to different chemical properties.

    3-(Morpholin-4-ylmethyl)pyridine-2-carbonitrile: Contains a morpholine ring instead of piperidine, which can alter its pharmacological profile.

Uniqueness

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-9-12-11(5-4-6-14-12)10-15-7-2-1-3-8-15;/h4-6H,1-3,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYHVIQXMLPIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(N=CC=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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